molecular formula C11H15NO B1625228 2-(Piperidin-4-yl)phenol CAS No. 910605-43-5

2-(Piperidin-4-yl)phenol

Cat. No. B1625228
M. Wt: 177.24 g/mol
InChI Key: FEKPQWCDELSHHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-4-yl)phenol is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
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properties

CAS RN

910605-43-5

Product Name

2-(Piperidin-4-yl)phenol

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-piperidin-4-ylphenol

InChI

InChI=1S/C11H15NO/c13-11-4-2-1-3-10(11)9-5-7-12-8-6-9/h1-4,9,12-13H,5-8H2

InChI Key

FEKPQWCDELSHHJ-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=CC=CC=C2O

Canonical SMILES

C1CNCCC1C2=CC=CC=C2O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(2-Hydroxyphenyl piperidine. 1-Benzyloxycarbonyl-4-(2-benzyloxyphenyl)piperidine was subjected to a procedure similar to that described in Example 10 sub-part c. to give 4-(2-hydroxyphenyl)piperidine as a brown solid (0.36 g); NMR (CDCl3): 1.7-1.9 (m,4), 2.77-2.86 (m,2), 2.99-3.04 (m,1), 3.23 (d,2, J=12), 4.17 (s,2), 6.72 (d,1, J=8), 6.84 (t,1, J=7), 7.05 (m,1); MS: m/z=178(M+1). This material was used in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-Benzyloxycarbonyl-4-(2-benzyloxyphenyl)piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-(2-methoxyphenyl)piperidine (Fluka, 5 g, 26.1 mmol) in 48% hydrobromic acid (45 mL) was heated to 100° C. for 3 days. The mixture was then allowed to cool down to rt and it was concentrated under reduced pressure to give 2-(piperidin-4-yl)phenol as a light pink solid which was used directly in the next step. M+H=178.1.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 1-benzyloxycarbonyl-4-(2-benzyloxyphenyl)piperidine (1.22 g) in 20 mL of tetrahydrofuran was treated with 10% palladium on carbon catalyst (0.12 g) and hydrogenated at the atmospheric pressure for 16 hours. Upon filtration and evaporation of the filtrate the named product was obtained (0.36 g) as a solid; MS: 178; NMR: 1.8-1.9 (m, 4), 2.7-2.8 (m, 2), 3.0 (m, 1), 3.2 (d, J=12, 2), 5.4 (br, 2), 6.7 (d, J=8, 1), 6.8 (t, J=7, 1), 7.0-7.1 (m, 1), 7.1 (d, J=7, 2).
Name
1-benzyloxycarbonyl-4-(2-benzyloxyphenyl)piperidine
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One

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